2,4-Dichloro-5-methoxybenzene-1-sulfonamide
Description
Properties
Molecular Formula |
C7H7Cl2NO3S |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
2,4-dichloro-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-13-6-3-7(14(10,11)12)5(9)2-4(6)8/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
KUYMOOPZGNBTSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Sulfonation and Chlorosulfonylation of 2,4-Dichlorobenzoic Acid Derivatives
A foundational step involves sulfonating 2,4-dichlorobenzoic acid or its derivatives using chlorosulfonic acid in the presence of catalysts such as sodium sulfate. This reaction introduces the sulfonyl chloride group at the 5-position of the aromatic ring, which is a key intermediate for further transformations.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Sulfonation | 2,4-dichlorobenzoic acid, chlorosulfonic acid, sodium sulfate catalyst, N-methylpyrrolidone solvent, 145°C, 5 hours | The benzoic acid derivative is dissolved and heated; chlorosulfonic acid is added dropwise, promoting sulfonyl chloride formation at the 5-position. |
| 2. Cooling and Centrifugation | Cool to room temperature, centrifuge to separate product | Isolates 2,4-dichloro-5-carboxylphenylsulfonyl chloride intermediate. |
This method is described in Chinese patent CN104672114A, which emphasizes controlled temperature and catalyst use to improve yield and purity of the sulfonyl chloride intermediate.
Ammonolysis to Form Sulfonamide
The sulfonyl chloride intermediate undergoes ammonolysis to convert the sulfonyl chloride group into a sulfonamide group. This involves reaction with ammonia or ammonium hydroxide under controlled low temperatures (0–5°C) to prevent side reactions.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 3. Ammonolysis | Ammoniacal liquor, 0–5°C, 2 hours | The sulfonyl chloride intermediate is slowly added to ammonia solution with stirring and cooling, forming the sulfonamide group. |
| 4. Acidification | Hydrochloric acid added to adjust pH to 1–2, temperature ≤10°C | Stabilizes the sulfonamide and precipitates the product. |
| 5. Washing and Drying | Centrifugation and washing until pH 4–5 | Removes impurities and isolates crude 2,4-dichloro-5-sulfonamide benzoic acid. |
Refining involves recrystallization in alcohol with decolorizing agents to obtain high-purity sulfonamide crystals.
Introduction of the Methoxy Group
The methoxy substituent at the 5-position can be introduced via electrophilic aromatic substitution or by using methoxy-substituted starting materials. One approach is to start with 2,4-dichloro-5-methoxybenzoic acid or to perform methylation of the hydroxy precursor.
- Methoxy substitution stabilizes the aromatic ring and influences reactivity during sulfonation.
- Reaction conditions must be optimized to prevent demethylation or side reactions.
While explicit detailed protocols for the methoxy group introduction in this exact compound are limited in the provided sources, analogous methods in aromatic sulfonamide chemistry suggest methylation using methyl iodide or dimethyl sulfate under basic conditions or starting from methoxy-substituted benzoic acids.
Alternative Sulfonamide Synthesis via Sulfonyl Chloride Intermediates
Another synthetic route involves direct reaction of aniline derivatives with sulfonyl chlorides under elevated temperatures to form sulfonamides.
- Example: Reaction of 1-(5-amino-2,4-dichlorophenyl) derivatives with methanesulfonyl chloride in toluene at 85–145°C, with catalysis by dimethylformamide (DMF), followed by aqueous workup and purification.
- This method highlights the importance of temperature control and reaction monitoring by gas chromatography to ensure complete conversion.
Though this example focuses on related sulfonamide compounds, the principles apply to 2,4-dichloro-5-methoxybenzene-1-sulfonamide synthesis when appropriate aromatic amines and sulfonyl chlorides are used.
Comparative Summary of Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Purpose | Notes |
|---|---|---|---|---|
| Sulfonation | 2,4-dichlorobenzoic acid, chlorosulfonic acid, sodium sulfate, N-methylpyrrolidone | 145°C, 5 h | Introduce sulfonyl chloride group | Catalyst improves efficiency |
| Ammonolysis | Ammonia solution | 0–5°C, 2 h | Convert sulfonyl chloride to sulfonamide | Temperature control critical |
| Acidification & Washing | Hydrochloric acid, water | pH 1–2 acidification, washing to pH 4–5 | Purify and isolate product | Ensures product stability |
| Methoxy introduction | Methylating agents or methoxy-substituted precursors | Variable | Introduce methoxy group at position 5 | Requires careful selection of starting material |
| Alternative sulfonamide formation | Aromatic amine, sulfonyl chloride, DMF catalyst | 85–145°C, hours-long reaction | Direct sulfonamide formation | Reaction monitored by GC |
Research Findings and Optimization Notes
- Use of sodium sulfate as a catalyst and N-methylpyrrolidone as a solvent enhances sulfonation efficiency and product purity.
- Strict temperature control during ammonolysis prevents hydrolysis or side reactions, improving sulfonamide yield.
- Decolorization with activated carbon and recrystallization in alcohol solvents yield high-purity crystalline products suitable for pharmaceutical applications.
- Monitoring reaction progress by gas chromatography during sulfonyl chloride formation and sulfonamide synthesis ensures reproducibility and scale-up feasibility.
- Electron-donating methoxy groups influence sulfonation regioselectivity and reaction rates, requiring adjustment of reaction times and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
2,4-Dichloro-5-methoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Electronic and Steric Effects
- Chlorine vs. Amino Groups: The 5-amino substituent in 5-amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide enhances nucleophilicity compared to the 5-OCH₃ group in the target compound.
- Sulfonamide vs. Sulfonyl Chloride : 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride contains a reactive SO₂Cl group, making it a superior electrophile for nucleophilic substitution, unlike the stable SO₂NH₂ group in the target compound.
Biological Activity
2,4-Dichloro-5-methoxybenzene-1-sulfonamide is an organic compound notable for its unique structural characteristics and potential biological activities. This compound, belonging to the sulfonamide class, exhibits a range of biochemical interactions that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 2,4-Dichloro-5-methoxybenzene-1-sulfonamide can be represented as , with a molecular weight of approximately 236.16 g/mol. Its structure includes:
- A benzene ring substituted with two chlorine atoms at the 2 and 4 positions.
- A methoxy group (-OCH₃) at the 5 position.
- A sulfonamide group (-SO₂NH₂) which is crucial for its biological activity.
The biological activity of 2,4-Dichloro-5-methoxybenzene-1-sulfonamide primarily arises from its sulfonamide moiety. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase , an enzyme involved in bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents against various Gram-positive and Gram-negative bacteria.
Inhibition Profile
Research indicates that the compound mimics natural substrates, allowing it to inhibit specific enzymes effectively. This property is particularly relevant in the development of new therapeutic agents aimed at treating bacterial infections and potentially other diseases.
Antibacterial Activity
The antibacterial efficacy of 2,4-Dichloro-5-methoxybenzene-1-sulfonamide has been evaluated through various assays. The following table summarizes its activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These values indicate that the compound exhibits significant antibacterial properties, especially against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Antitumor Activity
In addition to its antibacterial properties, recent studies have explored the anticancer potential of this compound. In vitro assays conducted on various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HCT116 (colon cancer) | 20.5 |
| A549 (lung cancer) | 18.3 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that 2,4-Dichloro-5-methoxybenzene-1-sulfonamide may have potential as an anticancer agent .
Study on Antibacterial Efficacy
A recent study investigated the antibacterial effects of 2,4-Dichloro-5-methoxybenzene-1-sulfonamide against multidrug-resistant strains of bacteria. The research demonstrated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains.
Exploration of Antitumor Properties
Another study focused on the compound's effects on colon cancer cells. It was found that treatment with this sulfonamide led to increased apoptosis (programmed cell death) in cancer cells, suggesting a mechanism through which it may exert its anticancer effects. The study highlighted the importance of further research into its potential as a therapeutic agent for cancer treatment .
Q & A
Q. What are the optimized synthetic routes for 2,4-dichloro-5-methoxybenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves sulfonation of a substituted benzene derivative followed by amidation. For example, chlorosulfonic acid can react with a methoxy-substituted dichlorobenzene precursor to form the sulfonyl chloride intermediate, which is then treated with ammonia or amines to yield the sulfonamide . Key parameters include:
- Temperature : Elevated temperatures (50–80°C) improve sulfonation efficiency but require careful control to avoid decomposition.
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance intermediate stability .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical for >95% purity .
Q. Which analytical techniques are most effective for characterizing 2,4-dichloro-5-methoxybenzene-1-sulfonamide?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns on the benzene ring (e.g., chlorine and methoxy group positions) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and detect byproducts (e.g., incomplete sulfonation products) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers design preliminary biological activity screens for this compound?
- Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution to determine MIC (Minimum Inhibitory Concentration) .
- Enzyme inhibition : Screen against targets like carbonic anhydrase or kinases via fluorometric assays, leveraging the sulfonamide group’s affinity for metal ions .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can contradictory results in biological assays (e.g., variable IC₅₀ values) be systematically addressed?
- Source identification : Check for batch-to-batch purity variations using HPLC and adjust synthetic protocols .
- Solubility effects : Use DMSO/water mixtures with consistent concentrations to avoid aggregation artifacts .
- Target specificity : Perform counter-screens against unrelated enzymes/proteins to rule off-target effects .
Q. What strategies optimize regioselectivity in derivatization reactions of 2,4-dichloro-5-methoxybenzene-1-sulfonamide?
- Directing groups : The methoxy group at position 5 can direct electrophilic substitution to position 3 or 6 via resonance effects .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively functionalizes the chlorine substituents .
- Protection/deprotection : Temporarily protect the sulfonamide group with Boc anhydride to prevent undesired side reactions .
Q. How can computational methods enhance the understanding of structure-activity relationships (SAR)?
- Docking studies : Model interactions with biological targets (e.g., carbonic anhydrase active sites) using AutoDock Vina .
- QSAR models : Corporate electronic (Hammett σ) and steric parameters (Taft’s Es) to predict activity trends in derivatives .
- DFT calculations : Analyze charge distribution to explain reactivity patterns (e.g., nucleophilic attack at specific positions) .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Exothermic reactions : Use jacketed reactors with controlled cooling during sulfonation to prevent thermal runaway .
- Byproduct management : Implement inline FTIR monitoring to detect intermediates like sulfonic acids and adjust quenching steps .
- Yield optimization : Replace batch processes with flow chemistry for precise control over reaction time and mixing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
